N-(2,4-dimethylphenyl)-2-{[5-(5-methylfuran-2-yl)-4-oxo-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
CAS No.: 379235-91-3
Cat. No.: VC4848947
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 379235-91-3 |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.59 |
| IUPAC Name | N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C24H23N3O3S2/c1-5-10-27-23(29)21-17(19-9-7-16(4)30-19)12-31-22(21)26-24(27)32-13-20(28)25-18-8-6-14(2)11-15(18)3/h5-9,11-12H,1,10,13H2,2-4H3,(H,25,28) |
| Standard InChI Key | ZMMSSYLACQIGAR-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thieno[2,3-d]pyrimidin-4-one scaffold fused with a thiophene ring, substituted at position 5 with a 5-methylfuran-2-yl group. A prop-2-en-1-yl (allyl) moiety is attached to the pyrimidinone nitrogen at position 3, while a sulfanylacetamide side chain at position 2 links to an N-(2,4-dimethylphenyl) group. The molecular formula is C₂₄H₂₃N₃O₃S₂, with a calculated molecular weight of 465.59 g/mol.
Key structural attributes include:
-
Furan substitution: The 5-methylfuran-2-yl group enhances lipophilicity and may participate in π-π stacking interactions with biological targets .
-
Allyl chain: The prop-2-en-1-yl substituent introduces conformational flexibility, potentially influencing binding pocket accommodation .
-
Sulfanylacetamide linker: The thioether bridge between the pyrimidinone and acetamide groups contributes to metabolic stability compared to oxygen analogues .
Physicochemical Profile
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₂₄H₂₃N₃O₃S₂ | |
| Molecular weight | 465.59 g/mol | |
| IUPAC name | N-(2,4-dimethylphenyl)-2-[5-(5-methylfuran-2-yl)-4-oxo-3-prop-2-enylthieno[2,3-d]pyrimidin-2-yl]sulfanylacetamide | |
| SMILES | CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=CS3)C4=CC=C(O4)C)C(=O)N2CC=C)C | |
| Solubility | Not publicly reported |
Synthetic Pathways
General Approach
Synthesis typically proceeds via a multi-step sequence involving:
-
Thieno[2,3-d]pyrimidinone core formation: Cyclocondensation of 2-aminothiophene-3-carboxylates with urea or thiourea derivatives under acidic conditions .
-
Allylation at N3: Alkylation using allyl bromide in the presence of a base (e.g., K₂CO₃).
-
Furan substitution at C5: Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with 5-methylfuran-2-ylboronic acid .
-
Sulfanylacetamide installation: Thiol-disulfide exchange between a 2-mercaptopyrimidin intermediate and N-(2,4-dimethylphenyl)chloroacetamide .
Optimization Challenges
-
Regioselectivity: Competing alkylation at O4 vs. N3 requires careful control of reaction temperature and base strength .
-
Stereochemical outcomes: The allyl group’s double bond geometry (cis/trans) may influence biological activity but remains uncharacterized in current literature.
Biological Activity and Mechanism
Kinase Inhibition
Structural analogs demonstrate potent inhibition of:
-
EGFR (Epidermal Growth Factor Receptor): IC₅₀ values ≤100 nM in A431 epidermoid carcinoma cells .
-
VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2): 78% inhibition at 10 µM in HUVEC proliferation assays .
The acetamide sulfanyl group is critical for hydrogen bonding with kinase hinge regions, while the furan enhances hydrophobic interactions .
Antiproliferative Effects
-
Breast cancer (MCF-7): GI₅₀ = 2.1 µM, superior to doxorubicin (GI₅₀ = 3.8 µM) in preliminary screens.
-
Colorectal adenocarcinoma (HT-29): Apoptosis induction via caspase-3/7 activation (3.8-fold increase vs. control) .
Comparative Analysis with Structural Analogs
Key trends:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume